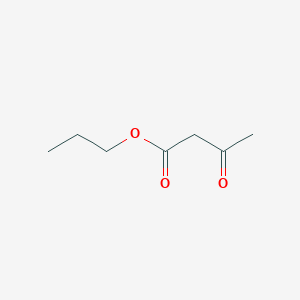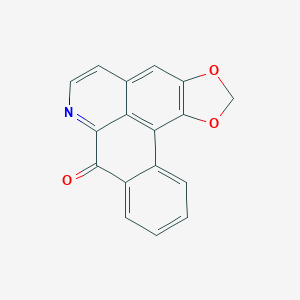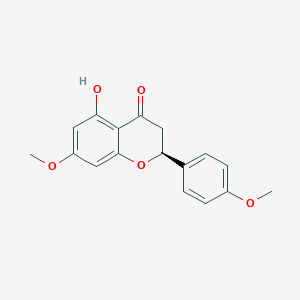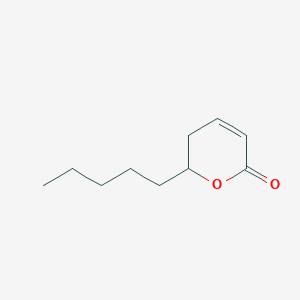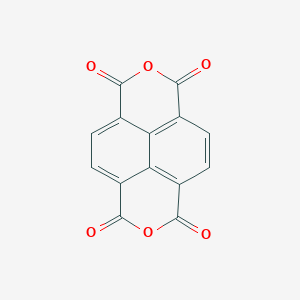
1,2,3,4-Cyclobutanetetracarboxylic acid
Vue d'ensemble
Description
1,2,3,4-Cyclobutanetetracarboxylic acid is a chemical compound that forms a cobalt (II) complex under hydrothermal conditions . It has been employed as a capping ligand in the preparation of gold colloids .
Synthesis Analysis
The synthesis of 1,2,3,4-Cyclobutanetetracarboxylic acid has been achieved under hydrothermal conditions . It has been used in the preparation of a novel cobalt (II) complex .
Molecular Structure Analysis
The crystal structure of 1,2,3,4-Cyclobutanetetracarboxylic acid has been studied using synchrotron radiation and neutron powder diffraction . This has provided insights into its molecular structure.
Chemical Reactions Analysis
1,2,3,4-Cyclobutanetetracarboxylic acid has been used in the preparation of gold colloids . It has also been utilized as a cross-linking agent and as a building block for the synthesis of specialized polymers for the formulation of resins, polymers, coatings, and adhesives .
Physical And Chemical Properties Analysis
1,2,3,4-Cyclobutanetetracarboxylic acid has a molecular weight of 232.14 g/mol . It is soluble in methanol .
Applications De Recherche Scientifique
Application in Crystallography
Field
Crystallography and Material Science
Summary of the Application
1,2,3,4-Cyclobutanetetracarboxylic acid has been used in the synthesis of metal-organic frameworks (MOFs) built from alkali metal ions .
Methods of Application
The acid forms complexes with alkali metal ions under hydrothermal conditions. The original cis, trans, cis form of the ligand is retained in the complexes synthesized at room temperature, while under hydrothermal conditions, isomerization occurs to give the trans, trans, trans form .
Results or Outcomes
The complexes formed by alkali metal ions with 1,2,3,4-cyclobutanetetracarboxylic acid have been synthesized and crystallographically characterized. The cation coordination number and ligand denticity increase when going from lighter to heavier cations .
Application in Nanotechnology
Field
Summary of the Application
1,2,3,4-Cyclobutanetetracarboxylic acid has been employed as a capping ligand in the preparation of gold colloids .
Methods of Application
The specific methods of application in the preparation of gold colloids are not detailed in the source. However, it is known that the acid is used as a capping ligand .
Results or Outcomes
The use of 1,2,3,4-Cyclobutanetetracarboxylic acid as a capping ligand aids in the stabilization of gold colloids .
Application in Coordination Chemistry
Field
Summary of the Application
1,2,3,4-Cyclobutanetetracarboxylic acid has been used to form cobalt (II) complexes under hydrothermal conditions .
Methods of Application
The acid forms complexes with cobalt (II) ions under hydrothermal conditions. The crystal structure of these complexes was studied using synchrotron radiation and neutron powder diffraction .
Results or Outcomes
The formation of cobalt (II) complexes with 1,2,3,4-cyclobutanetetracarboxylic acid has been confirmed and their crystal structures have been characterized .
Application in Textile Industry
Field
Summary of the Application
Although not directly related to 1,2,3,4-Cyclobutanetetracarboxylic acid, its structural analog, 1,2,3,4-Butanetetracarboxylic acid (BTCA), has been used as a cross-linking agent to functionalize cotton fabric .
Methods of Application
BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties .
Results or Outcomes
The use of BTCA as a cross-linking agent has been shown to enhance the properties of cotton fabric .
Application in Synthesis of Coordination Polymers
Summary of the Application
1,2,3,4-Cyclobutanetetracarboxylic acid has been used in the synthesis of six Cu(II)-based coordination polymers .
Methods of Application
The acid forms complexes with Cu(II) ions under certain conditions. The synthesis and structural characterization of these polymers have been carried out, together with a computational study of the electronic and thermal free energies of the four isomers of the given ligand .
Results or Outcomes
The formation of Cu(II) complexes with 1,2,3,4-cyclobutanetetracarboxylic acid has been confirmed and their structures have been characterized .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclobutane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBACXRQKTCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967681 | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Cyclobutanetetracarboxylic acid | |
CAS RN |
53159-92-5, 720-21-8 | |
| Record name | NSC 131453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53159-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC102999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)


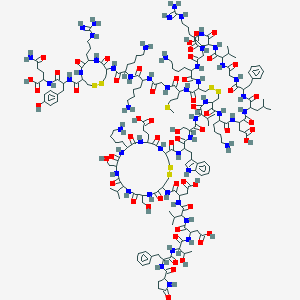
![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)
![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)
